(2E)-2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one
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Overview
Description
Molecular Structure Analysis
This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. The stereochemistry of the compound is also determined if applicable .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This includes its reactivity with various reagents, the mechanism of its reactions, and the products formed .Physical And Chemical Properties Analysis
This involves determining the physical and chemical properties of the compound such as its melting point, boiling point, solubility, density, refractive index, and spectral properties .Scientific Research Applications
Antibacterial and Antifungal Agents
Azole derivatives, including imidazole, benzimidazole, triazole, and tetrazole, have garnered attention as potent antimicrobial agents. These compounds have been tested against various bacteria and fungi, showing significant antimicrobial activity. For example, fluconazole base structures and triazole derivatives bearing nitrophenyl and coumarin moieties exhibit notable antibacterial and antifungal activities, respectively. These findings suggest that the compound , being an azole derivative, could potentially have applications in developing new antimicrobial agents (Emami et al., 2022).
Central Nervous System Acting Drugs
Conversion of azole groups, including benzimidazoles and imidazoles, into more potent central nervous system (CNS) drugs has been explored. The modification of these compounds can lead to drugs with agonistic, antagonistic, depressant, and stimulant activities on the CNS, indicating the potential of azole derivatives in treating neurological disorders (Saganuwan, 2020).
Antioxidant Capacity
Azole derivatives have been investigated for their antioxidant capacity, particularly through assays like ABTS/PP decolorization. These studies shed light on the reaction pathways and the potential of azole compounds in enhancing antioxidant capacity, which could be relevant for the compound (Ilyasov et al., 2020).
Synthetic Utilities
The synthetic utility of azole compounds, including the development of benzimidazoles, quinoxalines, and benzo[diazepines, highlights the chemical versatility and potential applications of these compounds in creating a range of biologically active molecules. This versatility suggests potential research avenues for exploring the synthesis and biological activities of the specific compound (Ibrahim, 2011).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2E)-2-benzylidene-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15-13(11-12-7-3-1-4-8-12)16-14-9-5-2-6-10-17(14)15/h1,3-4,7-8,11H,2,5-6,9-10H2/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOFYCYVMITNMB-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC(=CC3=CC=CC=C3)C(=O)N2CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=N/C(=C/C3=CC=CC=C3)/C(=O)N2CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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